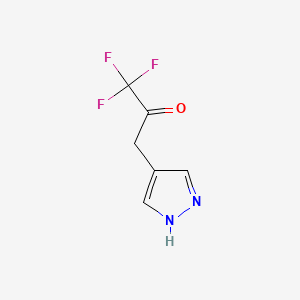
tert-butyl 2-(1-aminocyclopropyl)morpholine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(1-aminocyclopropyl)morpholine-4-carboxylate (TACM) is a cyclic carboxylic acid amide with a complex structure that has been used in a variety of scientific research applications. TACM has been used in the synthesis of a variety of compounds, including peptides, proteins, and other molecules, and has been studied for its potential biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Tert-butyl 2-(1-aminocyclopropyl)morpholine-4-carboxylate has been used in a variety of scientific research applications, including the synthesis of peptides, proteins, and other molecules. It has also been used in the synthesis of a variety of compounds, such as inhibitors of the enzyme cyclooxygenase-2 (COX-2). This compound has also been studied for its potential as a drug delivery system and for its potential as a therapeutic agent.
Mecanismo De Acción
Tert-butyl 2-(1-aminocyclopropyl)morpholine-4-carboxylate binds to the active site of the enzyme cyclooxygenase-2 (COX-2). This binding prevents the enzyme from catalyzing the production of prostaglandins, which are involved in inflammation. By blocking the production of prostaglandins, this compound can reduce inflammation and pain.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and pain. It has also been shown to reduce the production of inflammatory cytokines and to inhibit the production of nitric oxide. Additionally, this compound has been shown to reduce the production of pro-inflammatory mediators, such as tumor necrosis factor-alpha.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl 2-(1-aminocyclopropyl)morpholine-4-carboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable and non-toxic. Additionally, it is relatively inexpensive and can be used in a variety of experiments. However, there are some limitations to using this compound in laboratory experiments. It is not very soluble in water, and it can be difficult to control the concentration of the compound in solution.
Direcciones Futuras
There are a number of potential future directions for the use of tert-butyl 2-(1-aminocyclopropyl)morpholine-4-carboxylate. It could be used in the development of new drugs or drug delivery systems. It could also be used to study the biochemical and physiological effects of other molecules, such as peptides and proteins. Additionally, it could be used to study the effects of inflammation and pain. Finally, it could be used to study the effects of other compounds, such as inhibitors of the enzyme cyclooxygenase-2 (COX-2).
Métodos De Síntesis
Tert-butyl 2-(1-aminocyclopropyl)morpholine-4-carboxylate is synthesized through a two-step process. The first step involves the reaction of tert-butyl bromide with morpholine-4-carboxylic acid in the presence of a base, such as potassium carbonate. This reaction produces this compound. The second step involves the addition of a reducing agent, such as sodium borohydride, to the reaction mixture. This reaction produces the desired product, this compound.
Propiedades
IUPAC Name |
tert-butyl 2-(1-aminocyclopropyl)morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-6-7-16-9(8-14)12(13)4-5-12/h9H,4-8,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFQIUPMNXTDPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C2(CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N''-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid](/img/structure/B6605149.png)



![N-{3-propyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine](/img/structure/B6605185.png)


![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,6-tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid](/img/structure/B6605199.png)
![4-chloro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride](/img/structure/B6605207.png)





